4-Methyl-2-nitroquinoline
Overview
Description
4-Methyl-2-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group at the fourth position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitroquinoline typically involves the nitration of 4-methylquinoline. One common method is the reaction of 4-methylquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Various electrophiles in the presence of a suitable catalyst.
Major Products Formed:
Reduction: 4-Methyl-2-aminoquinoline.
Oxidation: 4-Carboxy-2-nitroquinoline.
Substitution: Depending on the electrophile used, various substituted quinoline derivatives can be formed.
Scientific Research Applications
4-Methyl-2-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death. These mechanisms make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Quinoline: The parent compound without the methyl and nitro groups.
4-Methylquinoline: Similar structure but lacks the nitro group.
2-Nitroquinoline: Similar structure but lacks the methyl group.
Uniqueness: 4-Methyl-2-nitroquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-2-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)11-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSVHOYRWNAIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587460 | |
Record name | 4-Methyl-2-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32110-63-7 | |
Record name | 4-Methyl-2-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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